Dieugenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
Dieugenol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Dieugenol, also known as dehydrodieugenol or bis-eugenol, is a naturally occurring lignan (B3055560) formed from the oxidative dimerization of eugenol (B1671780).[1] Eugenol is a major constituent of clove oil and exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2] Dieugenol, as a dimeric form, has garnered significant interest for its potential enhanced or unique pharmacological effects compared to its monomeric precursor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key biological signaling pathways of Dieugenol, tailored for professionals in research and drug development.
Chemical Structure and Identification
Dieugenol is a biphenyl (B1667301) compound formed through a C-C bond between two eugenol molecules. Its systematic IUPAC name is 2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol.[1]
Table 1: Chemical Identifiers for Dieugenol
| Identifier | Value | Reference |
| IUPAC Name | 2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | [1] |
| SMILES | COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | [1] |
| InChI Key | KETPSFSOGFKJJY-UHFFFAOYSA-N | [1] |
| CAS Number | 4433-08-3 | [1] |
| Molecular Formula | C20H22O4 | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of Dieugenol is essential for its application in research and development. The following table summarizes key quantitative data.
Table 2: Physicochemical Properties of Dieugenol
| Property | Value | Reference / Note |
| Molecular Weight | 326.39 g/mol | [1] |
| Melting Point | 105-106 °C | [3] |
| Boiling Point | 439.8 ± 40.0 °C | Predicted |
| pKa | 9.28 ± 0.48 | Predicted |
| Solubility | Soluble in acetonitrile, DMSO, and methanol. | [4] |
Experimental Protocols
Synthesis of Dieugenol via Laccase-Mediated Oxidative Coupling
This protocol describes a general method for the enzymatic synthesis of Dieugenol from eugenol using laccase as a biocatalyst. Laccases are multi-copper oxidases that catalyze the one-electron oxidation of phenolic substrates, leading to the formation of phenoxy radicals which then couple to form dimers.
Materials:
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Eugenol
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Laccase from Trametes versicolor
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Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
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Ethyl acetate
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane and ethyl acetate for chromatography elution
Procedure:
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Reaction Setup: Dissolve eugenol in a minimal amount of ethanol and then dilute with 0.1 M sodium acetate buffer (pH 5.0) to the desired final concentration (e.g., 1-10 mM).
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Enzyme Addition: Add laccase solution (in the same buffer) to the eugenol solution. The enzyme-to-substrate ratio should be optimized, but a starting point of 10-50 U/mmol of substrate can be used.
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Incubation: Stir the reaction mixture at room temperature (or a controlled temperature, e.g., 30°C) for a specified period (e.g., 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
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Extraction: Upon completion, extract the reaction mixture with ethyl acetate. Combine the organic layers and dry over anhydrous sodium sulfate.
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Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Dieugenol.
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Characterization: Confirm the structure and purity of the isolated Dieugenol using NMR spectroscopy and mass spectrometry.
Characterization of Dieugenol by Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed structural elucidation of Dieugenol is achieved through a combination of 1D and 2D NMR experiments. The following outlines a general protocol for acquiring and interpreting these spectra.
Instrumentation and Sample Preparation:
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Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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Sample: Dissolve approximately 10-20 mg of purified Dieugenol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6).
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Internal Standard: Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).
NMR Experiments:
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¹H NMR: Provides information on the number and chemical environment of protons.
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¹³C NMR: Shows the number and types of carbon atoms (quaternary, CH, CH2, CH3).
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DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH2, and CH3 groups. DEPT-135 shows CH and CH3 as positive signals and CH2 as negative signals.
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different spin systems.
Data Analysis: The collective data from these experiments allows for the unambiguous assignment of all proton and carbon signals in the Dieugenol molecule, confirming its structure.
Biological Signaling Pathways
Dieugenol exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action for its antioxidant, anti-inflammatory, and antiparasitic activities.
Antioxidant Activity: The Nrf2 Signaling Pathway
Dieugenol's antioxidant effects are, in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or activators like Dieugenol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes.
Anti-inflammatory Activity: The NF-κB Signaling Pathway
Dieugenol has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dieugenol can interfere with this cascade at multiple points.
Antiparasitic Activity: Proposed Mechanism of Action
The antiparasitic activity of Dieugenol is thought to involve a multi-faceted attack on the parasite's cellular integrity and function. A key proposed mechanism is the disruption of the parasite's plasma membrane, leading to increased permeability and loss of essential intracellular components. Furthermore, Dieugenol may target the parasite's mitochondria, leading to dysfunction, a decrease in ATP production, and ultimately, cell death.
Conclusion
Dieugenol presents a compelling profile for further investigation in drug discovery and development. Its well-defined chemical structure, coupled with its significant antioxidant, anti-inflammatory, and antiparasitic activities, makes it a promising lead compound. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this natural product. Future studies should focus on obtaining more precise experimental data for its physicochemical properties, optimizing synthesis protocols, and further elucidating the molecular intricacies of its biological activities.
